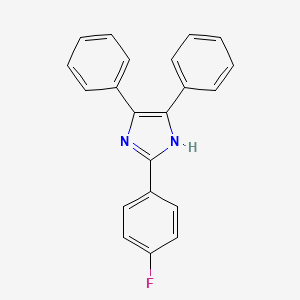

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

描述

Chemical Identity and Nomenclature

This compound represents a trisubstituted imidazole derivative characterized by its distinctive molecular architecture. The compound possesses the molecular formula C₂₁H₁₅FN₂ and maintains a molecular weight of 314.36 grams per mole. The systematic nomenclature reflects the specific positioning of substituents around the central imidazole ring, with the 4-fluorophenyl group attached at the 2-position and phenyl groups occupying the 4- and 5-positions of the heterocyclic core.

The compound is registered under the Chemical Abstracts Service number 2284-96-0 and carries the molecular identifier MFCD00389667 according to the MDL database. The structural representation can be expressed through the SMILES notation as FC1=CC=C(C2=NC(C3=CC=CC=C3)=C(C4=CC=CC=C4)N2)C=C1, which provides a standardized description of its molecular connectivity. This notation clearly delineates the fluorine substitution pattern on the phenyl ring at the para position, distinguishing it from other halogenated analogs.

The computational chemistry data reveals important molecular characteristics that define the compound's behavior. The topological polar surface area measures 28.68 square angstroms, while the calculated logarithm of the partition coefficient (LogP) equals 5.5498, indicating significant lipophilicity. The molecule contains one hydrogen bond acceptor and one hydrogen bond donor, with three rotatable bonds contributing to conformational flexibility. These parameters collectively influence the compound's solubility profile and potential biological interactions.

Historical Development in Imidazole Chemistry

The development of this compound is rooted in the broader historical context of imidazole chemistry, which began with Heinrich Debus's pioneering synthesis in 1858. Debus accomplished the first imidazole preparation through the reaction of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline. This foundational work established the fundamental principles for imidazole synthesis that would later enable the development of more sophisticated derivatives.

The nomenclature evolution from glyoxaline to imidazole occurred through the contributions of Arthur Rudolf Hantzsch in 1887, who introduced the term that remains in use today. This naming convention provided the systematic framework for describing substituted imidazole derivatives, including the fluorinated compounds that would emerge in subsequent decades. The establishment of standardized nomenclature proved crucial for the advancement of imidazole chemistry, facilitating communication and documentation of synthetic achievements.

The Debus-Radziszewski imidazole synthesis methodology, named after Heinrich Debus and Bronisław Leonard Radziszewski, became the cornerstone for multicomponent imidazole formation reactions. This synthetic approach utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to construct the imidazole ring system. The reaction proceeds through a two-stage mechanism involving initial diimine formation followed by condensation with the aldehyde component. This methodology provided the synthetic foundation for preparing complex imidazole derivatives, including fluorinated analogs like this compound.

The industrial production of imidazole compounds commenced in the 1950s, marking a significant milestone in the commercialization of heterocyclic chemistry. This development enabled widespread availability of imidazole building blocks for pharmaceutical and materials research applications. The subsequent decades witnessed extensive exploration of imidazole derivatives, leading to the discovery of numerous bioactive compounds and the recognition of imidazole as a privileged scaffold in medicinal chemistry.

Significance in Heterocyclic Compound Research

This compound occupies a significant position in contemporary heterocyclic compound research due to its unique structural features and research applications. The compound exemplifies the sophisticated molecular design possible within the imidazole family, demonstrating how strategic substitution patterns can modulate physicochemical properties and biological activities. The incorporation of fluorine substitution represents an important advancement in imidazole chemistry, as fluorine atoms can significantly alter molecular polarity, metabolic stability, and binding interactions.

Recent research has highlighted the compound's relevance in medicinal chemistry investigations, particularly in the development of glutaminyl cyclase inhibitors for Alzheimer's disease treatment. The diphenyl conjugated imidazole scaffold has been identified as a promising framework for designing potent inhibitors of human glutaminyl cyclase, an enzyme that contributes to the formation of neurotoxic pyroglutamate-modified beta-amyloid peptides. This application demonstrates the compound's potential therapeutic significance and validates the importance of fluorinated imidazole derivatives in drug discovery efforts.

The structural complexity of this compound provides valuable insights into structure-activity relationships within the imidazole family. Comparative analysis with related compounds, such as 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, reveals how halogen substitution patterns influence molecular properties. The fluorine substitution typically results in different electronic properties compared to chlorine substitution, potentially affecting binding affinity and selectivity in biological systems.

属性

IUPAC Name |

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXOBUOVKKFIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355420 | |

| Record name | 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2284-96-0 | |

| Record name | 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoroaniline with benzil in the presence of ammonium acetate and acetic acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the imidazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

化学反应分析

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

科学研究应用

Medicinal Chemistry and Biological Activities

The imidazole scaffold is widely recognized for its role in medicinal chemistry, particularly in the development of pharmaceuticals. The specific compound 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole has shown promise in several areas:

- Antiviral Activity : Studies have indicated that similar imidazole derivatives exhibit antiviral properties. For instance, Zinc(II)-2,4,5-triphenyl-1H-imidazole complexes have demonstrated inhibitory effects against the dengue virus (DENV-2) with an IC50 of approximately 34.42 μg/ml . This suggests that this compound may also possess antiviral potential.

- Anticancer Properties : Compounds within the imidazole family have been evaluated for their anticancer activities. For example, studies on related compounds show anti-proliferative effects against various cancer cell lines, including breast cancer (MCF-7) . The presence of the fluorophenyl group may enhance these activities through increased lipophilicity and improved receptor interactions.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods involving condensation reactions of appropriate precursors. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are essential for confirming the compound's structure and purity .

Case Study: Antiviral Activity Against DENV-2

In a study evaluating the antiviral properties of imidazole derivatives, it was found that Zinc(II)-2,4,5-triphenyl-1H-imidazole exhibited significant inhibition of DENV-2 replication in Vero cells. The cytotoxicity was measured using the CellTiter96® AQueous assay, showing a CC50 value of less than 100 μg/ml . This highlights the potential for further development of similar compounds for antiviral therapies.

Case Study: Anticancer Evaluation

Research on related imidazole derivatives has demonstrated their ability to inhibit cell proliferation in cancer models. For example, a derivative showed significant anti-proliferative activity against the MCF-7 breast cancer cell line with a notable IC50 value indicating effective cytotoxicity .

Summary Table of Applications

作用机制

The mechanism of action of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .

相似化合物的比较

Physical and Structural Properties

Key Observations :

Key Observations :

Spectroscopic and Electronic Properties

- Fluorescence: Derivatives like 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole exhibit mechanofluorochromic behavior, suggesting 3d’s fluorophenyl group could enable tunable emission .

- IR/NMR Trends :

Recommendations :

- Conduct in vitro assays to quantify 3d ’s antiproliferative and anti-inflammatory efficacy.

- Explore cocrystallization studies to optimize π-stacking for optoelectronic applications .

生物活性

Overview

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Its structure features a fluorophenyl group and two diphenyl groups attached to the imidazole ring, which is significant for its biological activity. Compounds in this class are known for their diverse therapeutic potentials, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Similar imidazole derivatives have been shown to bind with high affinity to multiple receptors, leading to significant changes at the molecular level. The presence of the fluorophenyl group enhances lipophilicity and biological activity compared to other imidazole derivatives lacking this modification.

Antiviral Activity

Research indicates that compounds structurally related to this compound exhibit antiviral properties. For instance, a study on Zinc(II)-2,4,5-triphenyl-1H-imidazole complex demonstrated an inhibitory concentration (IC50) of 34.42 μg/ml against dengue virus type-2 (DENV-2) with a cytotoxic concentration (CC50) of less than 100 μg/ml in Vero cells . This suggests potential therapeutic applications for treating viral infections.

Anticancer Activity

The compound has also shown promising results in anticancer studies. For instance, similar imidazole derivatives have demonstrated anti-proliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. One study reported that 2-(4-fluorophenyl) imidazol-5-ones exhibited significant anti-proliferative activities against this cell line.

Comparative Analysis of Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Fluorophenyl group + two diphenyl groups | Antiviral, anticancer |

| 2-phenyl-4,5-diphenyl-1H-imidazole | Lacks fluorophenyl group | Different biological activities |

| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | Contains chlorophenyl instead of fluorophenyl | Variations in chemical properties and activities |

The unique properties imparted by the fluorophenyl group distinguish this compound from its analogs and enhance its biological efficacy.

Study on Antiviral Efficacy

A detailed investigation into the antiviral efficacy of Zinc(II)-2,4,5-triphenyl-1H-imidazole complex revealed its potential as an antidengue agent. The study utilized a Viral ToxGloTM assay to measure DENV replication and determined that treatment with 50 μg/ml resulted in significant viral inhibition .

Anticancer Research

In another study focusing on imidazole derivatives for cancer treatment, compounds were tested for their ability to inhibit growth in cisplatin-resistant cancer cell lines. Results indicated that certain derivatives showed excellent inhibitory effects against these resistant lines .

常见问题

Basic Questions

Q. What are the common synthetic routes for 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole, and how are reaction conditions optimized?

- Methodologies :

- Multi-component condensation : Combine substituted aldehydes, ammonium acetate, and benzil derivatives in glacial acetic acid under reflux (70–90°C). Monitor reaction completion via TLC .

- Oxidative synthesis : Use internal alkenes as substrates with iodine or FeCl₃ as oxidizing agents. Optimize solvent (e.g., ethanol, DMF) and temperature (80–120°C) to enhance yield .

- Sonocatalyzed synthesis : Employ ultrasound irradiation to accelerate reaction kinetics, reducing time from hours to minutes while maintaining high purity (e.g., 86% yield) .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

- FT-IR : Identify characteristic bands for NH (3316 cm⁻¹), C=N (1517 cm⁻¹), and aromatic C=C (1448–1665 cm⁻¹). Fluorophenyl C–F stretching appears at 1173 cm⁻¹ .

- NMR :

- ¹H NMR : Aromatic protons appear as multiplets (δ 7.08–7.99 ppm), with the NH proton as a singlet at δ 12.76 ppm .

- ¹³C NMR : Confirm imidazole ring carbons (δ 120–150 ppm) and fluorophenyl carbons (δ 160–165 ppm for C–F coupling) .

- Elemental analysis : Validate purity by comparing experimental vs. calculated C, H, and N percentages (e.g., C: 69.57%, H: 4.17%, N: 5.80%) .

Advanced Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) determine the molecular geometry and packing of this compound?

- Data collection : Use a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 170 K to minimize thermal motion .

- Structure solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement. Analyze anisotropic displacement parameters (ADPs) to assess thermal motion .

- Validation : Check for R-factor consistency (e.g., R₁ < 0.05) and data-to-parameter ratios (>15:1) using PLATON or CCDC tools .

- Packing analysis : Use Mercury or ORTEP-III to visualize intermolecular interactions (e.g., π-π stacking, C–H⋯F contacts) and calculate Hirshfeld surfaces .

Q. What strategies address discrepancies between theoretical and experimental spectroscopic data during characterization?

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to simulate IR and NMR spectra. Compare experimental vs. computed chemical shifts using scaling factors .

- Error sources :

- Solvent effects : Account for DMSO-d₆ or CDCl₃ in NMR simulations via the IEF-PCM solvation model.

- Crystal packing : Use SC-XRD data to refine theoretical geometries, as solid-state interactions may distort bond angles .

Q. How to evaluate intermolecular interactions and hydrogen bonding patterns in the crystal structure?

- Graph-set analysis : Classify hydrogen bonds (e.g., N–H⋯N, C–H⋯π) using Etter’s notation (e.g., ) to describe motifs like chains or rings .

- Energy frameworks : Compute interaction energies (e.g., Coulombic, dispersion) with CrystalExplorer to rank stabilizing forces .

- Case study : In this compound, the imidazole ring forms a dihedral angle of 77.61° with the fluorophenyl group, influencing packing via C–H⋯F interactions (distance: 2.933 Å) .

Q. What methodologies assess the biological activity of this compound, such as anti-inflammatory properties?

- In vitro assays :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。